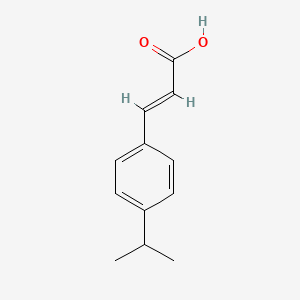

4-Isopropylcinnamic acid

Descripción

Overview of Cinnamic Acid Derivatives as Core Structures in Diverse Chemical and Biological Systems

Cinnamic acid and its derivatives are a class of naturally occurring aromatic carboxylic acids found in a variety of plants, fruits, vegetables, and honey. nih.govjocpr.com Their fundamental structure consists of a benzene (B151609) ring attached to an acrylic acid functional group, which can exist in either a cis or trans configuration, with the latter being more common. nih.gov In biological systems, cinnamic acid serves as a crucial intermediate in the shikimate and phenylpropanoid pathways, which are responsible for the biosynthesis of numerous essential compounds, including alkaloids, aromatic amino acids, and flavonoids. jocpr.commdpi.com

The scientific interest in cinnamic acid derivatives stems from their wide array of biological activities. Research has demonstrated that these compounds exhibit properties including antioxidant, antimicrobial, anti-inflammatory, anticancer, neuroprotective, and antidiabetic effects. nih.govresearchgate.net This broad spectrum of activity has established cinnamic acid derivatives as vital core structures in the development of new chemical and biological agents. jocpr.comnih.gov

Significance of Structural Modifications within Cinnamic Acid Scaffolds for Modulating Bioactivity and Reactivity

The versatility of the cinnamic acid scaffold lies in its three primary active sites available for chemical modification: the phenyl ring, the vinylic double bond, and the carboxylic acid group. mdpi.combeilstein-journals.org Altering these sites is a key strategy in drug development and materials science to enhance or modulate the compound's inherent bioactivity and reactivity. umpr.ac.idresearchgate.net

Introducing different substituent groups onto the phenyl ring, for instance, can significantly influence the electronic properties of the molecule and, consequently, its biological efficacy. nih.gov Similarly, modifications of the carboxylic acid group, such as conversion to esters or amides, can lead to new derivatives with improved pharmacological profiles, including enhanced activity and reduced cytotoxicity. nih.govmdpi.comproceedings.science This ability to fine-tune the molecular architecture allows researchers to develop novel compounds with specific, targeted functions. umpr.ac.id

Contextualization of 4-Isopropylcinnamic Acid within the Broader Family of Phenylpropanoids

This compound is a member of the extensive family of phenylpropanoids. rsc.orgrheniumshop.co.il Phenylpropanoids are natural products derived from the amino acid phenylalanine via the shikimate pathway. jocpr.com This particular compound is a derivative of cinnamic acid, distinguished by the presence of an isopropyl group at the para- (4-) position of the phenyl ring. fishersci.cacymitquimica.com Its formal IUPAC name is (2E)-3-[4-(1-methylethyl)phenyl]prop-2-enoic acid. cymitquimica.com As a substituted cinnamic acid, its properties and reactivity are influenced by this alkyl substituent.

Historical Trajectory of Academic Inquiry into Substituted Cinnamic Acids

The study of cinnamic acid and its derivatives has a long history in the field of organic chemistry, with foundational research dating back to the 19th century. rsc.org Early investigations focused on understanding the fundamental chemical reactions of these compounds. For example, the Perkin reaction became a frequently used method for the synthesis of cinnamic acids and their derivatives. jocpr.com Seminal studies, such as those on the decarboxylation of substituted cinnamic acids published in the mid-20th century, laid the groundwork for understanding their chemical behavior. acs.org Over the decades, academic inquiry has evolved from basic synthesis and reaction characterization to exploring the vast potential of these compounds in various applications, driven by their diverse biological activities. nih.govacs.org

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 3368-21-6 | sigmaaldrich.comthermofisher.com |

| Molecular Formula | C₁₂H₁₄O₂ | nih.govfishersci.co.uk |

| Molecular Weight | 190.24 g/mol | nih.govfishersci.co.uk |

| Appearance | Crystals or powder | thermofisher.com |

| Stereochemistry | Achiral, 1 E/Z center | nih.gov |

| Chemical Stability | Stable under normal conditions | fishersci.co.uk |

| InChI Key | SJDOOXOUSJDYFE-VMPITWQZSA-N | nih.gov |

| SMILES | CC(C)c1ccc(cc1)/C=C/C(=O)O | nih.gov |

Detailed Research Findings on this compound

Recent research has identified this compound in various natural sources and has begun to explore its biological and chemical activities.

| Research Area | Findings | Source(s) |

| Natural Occurrence | Identified as a bioactive chemical in the methanolic extract of Stachytarpheta mutabilis and in cumin seeds (Cuminum cyminum). atlantis-press.comatlantis-press.comnih.gov It has also been detected in certain types of rose essential oils. mdpi.com | atlantis-press.comatlantis-press.comnih.govmdpi.comresearchgate.netresearchgate.net |

| Antifungal Activity | A derivative, 6-methyl-2-oxo-2H-pyran-4-yl 3-(4-isopropylphenyl)propenoate, demonstrated the strongest antifungal activity against Rhizoctonia solani and Sclerotium dellfinii among a series of synthesized compounds. tandfonline.com | tandfonline.com |

| Biocatalytic Oxidation | The cytochrome P450 enzyme, CYP199A4, was found to hydroxylate and desaturate this compound at the isopropyl group. rsc.orgresearchgate.netrsc.org The products formed include 4-(1'-hydroxyisopropyl)cinnamic acid, 4-(2'-hydroxyisopropyl)cinnamic acid, and 4-(prop-1'-en-2'-yl)cinnamic acid. rsc.org | rsc.orgresearchgate.netrsc.orgrsc.org |

| Anticancer Screening | Methanolic extracts of Stachytarpheta mutabilis, containing this compound among other compounds, showed anticancer activity in an MTT assay. atlantis-press.comresearchgate.net | atlantis-press.comatlantis-press.comresearchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDOOXOUSJDYFE-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3368-21-6, 116373-36-5 | |

| Record name | p-Isopropylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116373365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3368-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-isopropylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Isopropylcinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64WLF2L8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Biological Activities of 4 Isopropylcinnamic Acid and Its Derivatives

Antimicrobial and Antifungal Mechanisms of Action

In Vitro Antifungal Activity Against Plant Pathogenic Fungi (e.g., Rhizoctonia solani, Sclerotium rolfsii)

The antifungal properties of cinnamic acid and its derivatives have been a subject of significant research, with studies exploring their efficacy against a range of fungal species. The core structure of cinnamic acid can be modified with various functional groups, which can significantly alter its biological activity. These modifications influence factors such as lipophilicity, which in turn affects the compound's ability to penetrate fungal cell membranes mdpi.com. The mechanism of action for cinnamic acid derivatives often involves the disruption of the fungal cell membrane and cell wall integrity mdpi.comnih.gov. Some derivatives have been shown to inhibit specific fungal enzymes, such as benzoate 4-hydroxylase (CYP53), which is unique to fungi and represents a promising target for antifungal drug development nih.gov. While direct studies on 4-isopropylcinnamic acid against Rhizoctonia solani and Sclerotium rolfsii are not extensively detailed in the provided literature, the structure-activity relationships established for related compounds provide a basis for understanding its potential efficacy.

The substitution on the phenyl ring of the cinnamoyl moiety is a critical determinant of its antifungal potency. The presence of an isopropyl group at the 4-position (para-position) of the aromatic ring is suggested to be important for biological activity mdpi.comdntb.gov.ua. This is often attributed to the lipophilic nature of the isopropyl group. Increased lipophilicity can enhance the compound's ability to traverse the lipid-rich fungal cell membrane, thereby increasing its intracellular concentration and antifungal effect mdpi.com. A structure-activity relationship (SAR) study on various cinnamic acid derivatives has highlighted that the nature and position of substituents play a crucial role in antifungal effects nih.gov. While some studies have focused on other substituents, the principle remains that alkyl groups like isopropyl can modulate the compound's physical properties to favor interaction with fungal cellular structures.

The antifungal activity of the cinnamoyl scaffold is highly dependent on the type and position of its substituents. For instance, studies have shown that compounds with an aldehyde or an acid group, a conjugated double bond, and a specific chain length outside the ring affect their antifungal properties nih.govresearchgate.net.

Antibacterial Activity, Including Against Staphylococcus aureus

Cinnamic acid and its derivatives are recognized for their antibacterial properties, including activity against significant pathogens like Staphylococcus aureus nih.govcabidigitallibrary.org. S. aureus is a major cause of infections, particularly challenging when it forms biofilms or develops antibiotic resistance, such as in methicillin-resistant S. aureus (MRSA) nih.govmdpi.com. The antibacterial efficacy of cinnamic acid derivatives is linked to their chemical structure, with certain modifications enhancing their potency. For instance, the presence of an isopropyl group has been suggested to be important for the antibacterial activity of some cinnamoyl compounds mdpi.comdntb.gov.ua. Studies have reported Minimum Inhibitory Concentration (MIC) values for cinnamic acid derivatives against S. aureus ranging from 16 to 64 mg/L for susceptible strains nih.gov.

A promising strategy to combat antibiotic resistance is the use of synergistic combinations of compounds. Cinnamic acid derivatives have been shown to act synergistically with conventional antibiotics, enhancing their efficacy against resistant bacteria. Studies have specifically investigated the combination of cinnamic acid derivatives with β-lactam antibiotics like cloxacillin mdpi.comresearchgate.netnih.gov. This synergy can restore the effectiveness of an antibiotic against a resistant strain. For example, combining certain cinnamic acid derivatives with ampicillin demonstrated a synergistic effect against vancomycin-resistant Enterococcus faecium nih.gov. In studies involving Staphylococcus epidermidis, a close relative of S. aureus, combinations of cinnamic acids with cloxacillin resulted in significant reductions in both planktonic cell growth and biofilm formation, often exceeding the effect of either substance used alone mdpi.comresearchgate.net.

Table 1: Reduction in Staphylococcus epidermidis Biofilm Growth with Cinnamic Acid Derivatives and Cloxacillin

Data sourced from studies on Staphylococcus epidermidis. mdpi.com

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which confers significant protection against antibiotics and host immune responses mdpi.comscholars.direct. The ability to inhibit or eradicate biofilms is a crucial attribute for new antimicrobial agents. Cinnamic acid derivatives have demonstrated potent anti-biofilm activity against various pathogens, including S. aureus and S. epidermidis nih.govmdpi.comnih.gov.

These compounds can inhibit biofilm formation at sub-inhibitory concentrations and also eradicate established biofilms nih.gov. For example, certain synthetic cinnamic acid derivatives significantly inhibited biofilm formation in high-level aminoglycoside-resistant (HLAR) strains of Enterococcus spp. by 70% to 94% at a concentration of 4 × MIC nih.gov. Studies using confocal laser scanning microscopy have visualized the effects of these compounds, revealing structural changes within the biofilm architecture and a reduction in bacterial cell viability mdpi.comresearchgate.net. The anti-biofilm mechanism may involve the disruption of the biofilm matrix and interference with bacterial adhesion and quorum sensing pathways frontiersin.org.

Table 2: Anti-Biofilm Activity of Cinnamic Acid Derivatives Against Staphylococcus aureus

Data represents findings for several cinnamaldehyde and cinnamic acid derivatives against S. aureus. nih.gov

Mode of Action Against Gram-Positive and Gram-Negative Bacteria

Cinnamic acid and its derivatives exhibit broad-spectrum antimicrobial activity, and the inclusion of an isopropyl group on the phenyl ring has been noted as important for enhancing this biological response researchgate.net. The primary mode of action for these compounds, including this compound, is believed to be the disruption of bacterial cell membrane integrity and function. This mechanism is effective against both Gram-positive and Gram-negative bacteria, although the structural differences in their cell envelopes present distinct barriers researchgate.netnih.gov.

The lipophilic nature of cinnamic acid derivatives allows them to interact with and insert into the lipid bilayer of the bacterial cell membrane nih.gov. This insertion disrupts the membrane's structural integrity, leading to a cascade of detrimental effects. Studies on cinnamic acid have demonstrated that this disruption leads to cell membrane depolarization, a decrease in intracellular pH, and a reduction in the activity of crucial membrane-bound enzymes like ATPase nih.gov. The loss of membrane potential and pH homeostasis cripples essential cellular processes, including energy production and transport, ultimately leading to bacterial cell death, confirming a bactericidal effect researchgate.netnih.gov.

While membrane disruption is a primary mechanism, enzyme inhibition is another potential mode of action. For Gram-positive bacteria such as Staphylococcus aureus, molecular docking simulations have suggested that cinnamide derivatives may specifically target and inhibit enzymes crucial for fatty acid synthesis, such as β-ketoacyl-ACP synthase (saFABH) researchgate.net. By inhibiting such pathways, these compounds interfere with the production of essential components for bacterial survival and replication.

The difference in susceptibility between Gram-positive and Gram-negative bacteria is often attributed to the latter's protective outer membrane, which is rich in lipopolysaccharides (LPS) and can restrict the entry of hydrophobic compounds nih.gov. However, the ability of cinnamic acid derivatives to disrupt this outer membrane remains a key aspect of their efficacy against Gram-negative pathogens nih.govnih.gov.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound and its derivatives are mediated through several distinct molecular pathways, including the scavenging of inflammatory mediators, modulation of prostaglandin synthesis, and induction of apoptosis in inflammatory cells.

Nitric oxide (NO) is a critical signaling molecule in the inflammatory process. While it plays a role in host defense, its overproduction by the enzyme inducible nitric oxide synthase (iNOS) in macrophages contributes to tissue damage and chronic inflammation nih.gov. The ability of a compound to scavenge NO or inhibit its production is a key indicator of anti-inflammatory potential.

Research on cinnamein, an ester derivative of cinnamic acid, demonstrates significant anti-inflammatory activity in the murine macrophage cell line RAW 264.7. When these macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ), they produce a large amount of nitric oxide. Pre-treatment with cinnamein has been shown to markedly inhibit this LPS- and IFNγ-induced NO production. This effect is attributed to the downregulation of iNOS mRNA expression, indicating that the compound acts by suppressing the enzyme responsible for NO synthesis. This evidence for a closely related cinnamic acid derivative suggests a strong potential for this compound to exert similar effects, thereby reducing inflammation by controlling excessive NO levels.

Prostaglandins are lipid compounds that act as key mediators in inflammation. Prostaglandin D2 (PGD2) is known to be produced by macrophage cell lines like RAW 264.7 upon stimulation with inflammatory agents such as LPS. PGD2 is a precursor to the J-series of prostaglandins, including Prostaglandin J2 (PGJ2), which are also involved in the inflammatory response.

The synthesis of all prostaglandins, including PGD2 and the related Prostaglandin E2 (PGE2), is dependent on the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 enzyme at sites of inflammation. Studies on cinnamic acid have shown that it can potently inhibit the production of PGE2 in LPS-stimulated RAW 264.7 macrophages. This inhibition is achieved by downregulating the expression of the COX-2 enzyme. By suppressing COX-2, cinnamic acid effectively blocks a crucial step in the synthesis pathway for inflammatory prostaglandins. Given that PGD2 and PGJ2 share this COX-dependent pathway, it is mechanistically plausible that this compound modulates their production in a similar manner, thereby reducing the generation of these important lipid mediators of inflammation.

The resolution of inflammation is an active process that requires the safe and efficient removal of inflammatory cells from the affected tissue. One of the primary mechanisms for clearing these cells, particularly short-lived neutrophils, is through programmed cell death, or apoptosis. The induction of apoptosis in inflammatory cells is therefore a key anti-inflammatory strategy.

Cinnamic acid and its derivatives have been shown to possess pro-apoptotic capabilities. Studies have demonstrated that cinnamic acid can induce apoptosis in various cell types, often through pathways involving DNA damage and the activation of caspases, which are the executive enzymes of apoptosis. For instance, treatment with cinnamic acid has been observed to lead to an increased frequency of apoptotic cells, confirmed by the activation of caspase-3 and caspase-9.

In the context of inflammation, neutrophils are the first cells to arrive at a site of injury or infection, and their timely removal is crucial for preventing chronic inflammation and promoting tissue repair. By inducing apoptosis in these and other inflammatory cells, this compound can contribute to the resolution phase of inflammation. The apoptotic cells are then quietly cleared by macrophages, a process that also helps to shift the local environment from a pro-inflammatory to an anti-inflammatory and reparative state.

Antioxidant Mechanisms

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to inflammation and cellular damage. The antioxidant activity of this compound is a significant component of its biological effects.

The DPPH assay is a widely used and reliable method for evaluating the antioxidant capacity of chemical compounds. The assay uses the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color. When an antioxidant compound donates a hydrogen atom to the DPPH radical, it becomes reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. The degree of color change is proportional to the radical scavenging activity of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay for Total Antioxidant Capacity

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely utilized spectrophotometric method for determining the total antioxidant capacity of compounds. The assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is typically generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. This reaction produces a blue-green chromophore, ABTS•+, which has a characteristic absorbance at 734 nm.

When an antioxidant is introduced to the solution, it donates a hydrogen atom or an electron to the ABTS•+, neutralizing it and causing a reduction in the absorbance of the solution. The degree of decolorization is proportional to the concentration of the antioxidant and its radical-scavenging activity. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the initial ABTS•+ radicals.

While specific ABTS assay data for this compound is not extensively documented in publicly available literature, studies on various cinnamic acid derivatives demonstrate their potential as potent antioxidants. For instance, N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have been evaluated for their antiradical properties using the ABTS assay. The antioxidant properties of these derivatives are influenced by the nature and position of substituents on the phenyl ring. The presence of electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, generally enhances the antioxidant activity of cinnamic acid derivatives.

Table 1: ABTS Radical Scavenging Activity of Selected Cinnamic Acid Derivatives This table presents data for various cinnamic acid derivatives to illustrate the antioxidant potential within this class of compounds, as specific data for this compound was not available in the reviewed sources.

| Compound | IC50 (µg/mL) |

|---|---|

| Gallic acid hydrate | 1.03 ± 0.25 |

| (+)-Catechin hydrate | 3.12 ± 0.51 |

| Caffeic acid | 1.59 ± 0.06 |

| Rutin hydrate | 4.68 ± 1.24 |

| Hyperoside | 3.54 ± 0.39 |

| Quercetin | 1.89 ± 0.33 |

| Kaempferol | 3.70 ± 0.15 |

Data sourced from a study evaluating the antioxidant activity of various pure chemical compounds biointerfaceresearch.com.

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method used to measure the total antioxidant capacity of a substance. This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. nih.gov The FRAP assay measures the electron-donating capability of an antioxidant; therefore, it is a measure of the reducing power of a sample. The reaction is conducted at a low pH to maintain iron solubility. nih.gov

The antioxidant activity measured by the FRAP assay increases with the number and position of hydroxyl groups on the aromatic ring of phenolic acids. nih.gov Studies on various cinnamic acid derivatives have shown that their antioxidant efficiency improves in comparison to their benzoic acid counterparts. nih.gov For example, 3,4-dihydroxycinnamic acid (caffeic acid) demonstrates a stronger reducing ability than cinnamic acid itself. nih.gov The presence of multiple hydroxyl groups, particularly in ortho or para positions, enhances the compound's ability to donate electrons and stabilize the resulting radical through resonance. nih.gov Conversely, methylation of these hydroxyl groups tends to decrease the antioxidant activity as it reduces the number of active hydrogen-donating groups. nih.gov

Table 2: Ferric Reducing Antioxidant Power of Selected Phenolic Acids This table includes data for various phenolic acids to provide context on the structure-activity relationship for antioxidant power within this class, as specific FRAP data for this compound was not available.

| Compound | Antioxidant Activity (TAUFe/μmol) |

|---|---|

| 2,3-dihydroxybenzoic acid | 202 ± 10.6 |

| 3,4-dihydroxyphenylacetic acid | 149 ± 10.0 |

| 2,5-dihydroxybenzoic acid | 128 ± 6.3 |

| 3,4-dihydroxybenzoic acid | 119 ± 1.5 |

| 3,4-dihydroxycinnamic acid (Caffeic Acid) | 90.0 ± 5.0 |

| 3-hydroxybenzoic acid | 1.00 ± 0.0 |

TAUFe/μmol represents the number of units per μmol of the compound. Data sourced from a study on selected phenolic acids nih.gov.

Inhibition of Lipid Peroxidation in Biological Membranes (e.g., Rat Hepatic Microsomal Membranes)

Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell damage. Antioxidants can inhibit this process by scavenging free radicals. The antioxidant activity of cinnamic acid derivatives has been evaluated by their ability to inhibit lipid peroxidation in rat hepatic microsomal membranes. nih.gov This in vitro model is relevant for studying the protective effects of compounds against oxidative damage in a biological context.

The process is often initiated by agents like ferrous ascorbate, and the extent of lipid peroxidation is measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA). nih.govspkx.net.cn The inhibitory concentration (IC50) is then determined, representing the concentration of the compound that inhibits lipid peroxidation by 50%.

Research on various derivatives of cinnamic acid has demonstrated significant inhibitory effects on lipid peroxidation. nih.gov For instance, certain esterified or amidated derivatives of acids like ferulic acid, sinapic acid, and p-coumaric acid have shown potent antioxidant activity in this assay. nih.gov The structural features of these molecules, such as the presence and position of hydroxyl and other substituent groups on the phenyl ring, play a crucial role in their ability to protect membranes from oxidative damage. nih.gov

Table 3: Inhibition of Rat Hepatic Microsomal Membrane Lipid Peroxidation by Cinnamic Acid Derivatives This table presents IC50 values for various cinnamic acid derivatives, as specific data for this compound was not available in the reviewed sources.

| Compound Derivative | Lipid Peroxidation Inhibition IC50 (μM) |

|---|---|

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid with morpholine (Compound 4) | 42 |

| Ferulic acid derivative (Compound 5) | 545 |

| Sinapic acid derivative (Compound 6) | 189 |

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative (Compound 8) | 42 |

| 3,4-dimethoxycinnamic acid derivative (Compound 9) | 205 |

| p-coumaric acid derivative (Compound 10) | 37 |

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid with 4-methylpiperidine (Compound 13) | 41 |

| Trolox (Reference Antioxidant) | 25 |

Data sourced from a study on the antioxidant activities of cinnamic acid derivatives nih.gov.

Anticancer Mechanisms

In Vitro Anticancer Screening using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is a standard method for in vitro screening of potential anticancer agents. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Numerous studies have investigated the cytotoxic effects of cinnamic acid derivatives against various human cancer cell lines. benthamdirect.comnih.gov These studies have demonstrated that the cytotoxic activity and selectivity against cancer cells can be significantly influenced by the chemical structure of the derivatives. nih.gov For example, the presence of certain substituents on the aromatic ring can enhance the anticancer potency. benthamdirect.comnih.gov The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 4: Cytotoxicity (IC50 in µM) of Cinnamic Acid Derivatives in Human Cancer Cell Lines This table presents data for various cinnamic acid derivatives to illustrate the anticancer potential within this class of compounds, as specific data for this compound was not available in the reviewed sources.

| Compound Derivative | HeLa (Cervix) | K562 (Leukemia) | Fem-x (Melanoma) | MCF-7 (Breast) |

|---|---|---|---|---|

| Cinnamic acid ester 1 | 166.4 ± 14.8 | 134.8 ± 11.2 | >200 | 148.6 ± 12.4 |

| Cinnamic acid amide 2 | 102.3 ± 9.8 | 66.4 ± 5.8 | 114.8 ± 10.4 | 88.6 ± 7.8 |

| Cinnamic acid ester 3 | 98.6 ± 8.8 | 78.4 ± 6.9 | 102.4 ± 9.6 | 104.7 ± 9.9 |

| Cinnamic acid amide 4 | 72.4 ± 6.8 | 42.3 ± 3.9 | 88.6 ± 7.8 | 68.4 ± 5.9 |

| Cinnamic acid ester 5 | 86.4 ± 7.9 | 54.7 ± 4.9 | 98.7 ± 8.9 | 78.4 ± 6.9 |

Data sourced from a study investigating the cytotoxic effects of representative cinnamic acid esters and amides benthamdirect.comnih.gov.

Induction of Apoptosis as a Therapeutic Approach in Cancer Research

Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis. A hallmark of cancer is the ability of malignant cells to evade apoptosis. Therefore, the induction of apoptosis in cancer cells is a key therapeutic strategy. Cinnamic acid and its derivatives have been shown to possess anticancer activities by inducing apoptosis. nih.govnih.gov

The mechanism of apoptosis induction by cinnamic acid derivatives can involve multiple pathways. One key mechanism is the induction of irreversible DNA damage, which triggers the apoptotic cascade. nih.gov Studies on cinnamic acid in human melanoma cells (HT-144) have shown that it can lead to growth inhibition associated with DNA damage, leading to apoptosis. nih.govnih.govresearchgate.net The apoptotic process was confirmed by the activation of key executioner enzymes like caspase-3. nih.govnih.gov For instance, treatment of HT-144 cells with 3.2 mM cinnamic acid resulted in a significant increase in apoptotic cell death after 24 hours. nih.govnih.gov The frequency of cell death in these cells increased from 5% in the control group to 30% in the treated group. nih.gov Furthermore, cinnamic acid has been observed to cause disorganization of microtubules, although this effect may be independent of the induction of apoptosis. nih.govnih.gov

Other Pharmacological Activities

Hypolipidemic Activity (e.g., Reduction of Triglycerides and Cholesterol)

While specific studies on the hypolipidemic activity of this compound were not identified, the broader class of cinnamic acid derivatives has demonstrated significant potential in reducing lipid levels. nih.gov In vivo studies using animal models of hyperlipidemia have shown that various derivatives can effectively lower both plasma and liver concentrations of triglycerides and total cholesterol. nih.govnih.gov

For example, a study on Triton-induced hyperlipidemic rats found that a majority of tested cinnamic acid derivatives, including ferulic acid and p-coumaric acid, exhibited considerable hypolipidemic action. nih.gov Certain amidated derivatives significantly decreased both triglycerides and total cholesterol in the plasma of these rats. nih.gov Another study in high-cholesterol fed rats showed that synthetic derivatives of a related propanoic acid significantly lowered plasma and liver cholesterol and triglyceride levels, while also increasing beneficial HDL-cholesterol. nih.gov These effects are thought to be mediated through various mechanisms, including the inhibition of cholesterol synthesis and the acceleration of fatty acid oxidation.

| Compound Class/Derivative | Animal Model | Observed Effects | Reference |

|---|---|---|---|

| Cinnamic acid-derived amides | Triton-induced hyperlipidemic rats | Significant decrease in plasma triglycerides and total cholesterol | nih.gov |

| Synthetic 3-(4-hydroxyphenyl)propanoate derivatives | High-cholesterol fed rats | Significant lowering of plasma and liver cholesterol and triglycerides; increased HDL-cholesterol | nih.gov |

Structure Activity Relationship Sar Studies of 4 Isopropylcinnamic Acid and Its Analogues

Impact of Substituent Patterns on Phenyl Ring on Biological Activity

The nature, position, and electronic properties of substituents on the phenyl ring of cinnamic acid derivatives play a pivotal role in modulating their biological activity. Research has consistently shown that even minor alterations to the phenyl ring can lead to significant changes in efficacy against various biological targets. nih.gov

The presence of an acrylic acid group substituted on the phenyl ring gives cinnamic acid either a cis or a trans configuration, with the latter being the more common. nih.gov The biological activities of different cinnamic acid derivatives have been attributed to the nature and position of the substituent groups on the phenyl ring. nih.gov

The position of the substituent is also a critical determinant of biological activity. In many cases, a substituent at the para position (position 4) of the phenyl ring leads to greater activity compared to the same substituent at the ortho (position 2) or meta (position 3) positions. For example, a chloro-substituted cinnamic acid derivative with the chlorine at the para position was found to be more active as an antibacterial agent than its ortho-substituted counterpart. nih.gov This suggests that the spatial arrangement of the substituent influences the molecule's interaction with its biological target.

The following table summarizes the impact of various phenyl ring substituents on the biological activity of cinnamic acid derivatives based on published research findings.

| Substituent Group | Position on Phenyl Ring | Effect on Biological Activity | Reference |

| Electron-withdrawing groups (e.g., NO₂, CN) | para (4) | Enhanced antifungal activity | nih.gov |

| Chlorine (Cl) | para (4) | Enhanced antibacterial activity compared to ortho position | nih.gov |

| Fluorine (F) | para (4) | Favored anti-tuberculosis activity | nih.gov |

| Hydroxyl (OH), Methoxy (B1213986) (OCH₃) | Various | Differentiates naturally occurring cinnamic acid analogues like ferulic acid, caffeic acid, and p-coumaric acid | nih.gov |

Role of Alkyl Group in Alcohol Moiety on Biological Activity

The modification of the carboxylic acid group of cinnamic acid into an ester, and the subsequent variation of the alkyl group in the alcohol moiety, has been shown to significantly influence the biological activity of the resulting compounds. This structural alteration primarily affects the lipophilicity of the molecule, which in turn can enhance its ability to penetrate biological membranes and interact with intracellular targets.

A study investigating the antimicrobial properties of synthetic cinnamates found that converting the carboxylic acid to an ester function resulted in a bioactive derivative against several Candida strains, whereas the parent cinnamic acid was inactive. nih.gov Furthermore, increasing the length of the alkyl chain in the ester moiety was shown to potentiate the pharmacological response. For example, the ethyl ester of cinnamic acid exhibited a lower minimum inhibitory concentration (MIC) against fungal strains compared to the methyl ester, indicating enhanced antifungal activity. nih.gov This potentiation of activity is likely due to an increase in the lipophilicity of the molecule, facilitating its passage across the fungal cell membrane. nih.gov

The following table illustrates the effect of the alkyl group in the alcohol moiety of cinnamate (B1238496) esters on their antifungal activity.

| Compound | Alkyl Group | Antifungal Activity (MIC) | Reference |

| Cinnamic acid | N/A (Carboxylic acid) | Inactive | nih.gov |

| Methyl cinnamate | Methyl | 789.19 µM | nih.gov |

| Ethyl cinnamate | Ethyl | 726.36 µM | nih.gov |

| Butyl cinnamate | Butyl | 626.62 µM | nih.gov |

These findings highlight that the esterification of the carboxylic acid group and the nature of the alkyl substituent are crucial for the antimicrobial activity of cinnamic acid derivatives. The increased lipophilicity conferred by the alkyl chain appears to be a key factor in enhancing their biological efficacy.

Correlation between Molecular Structure and Enantioselectivity in Catalytic Processes

The correlation between the molecular structure of cinnamic acid analogues and enantioselectivity in catalytic processes is a complex area of study. Enantioselectivity, the preferential formation of one enantiomer over the other in a chemical reaction, is highly dependent on the interplay between the substrate, the catalyst, and the reaction conditions. For cinnamic acid derivatives, enantioselective reactions often target the carbon-carbon double bond.

While specific studies on 4-isopropylcinnamic acid in this context are limited, broader research on the catalytic hydrogenation of α-(acetylamino)cinnamic acid provides insights into the factors influencing enantioselection. The structure of the chiral catalyst, particularly the ligand coordinated to the metal center (commonly rhodium), is a primary determinant of the enantiomeric excess of the product. acs.org

The design of the catalyst, often involving chiral phosphine (B1218219) ligands, creates a chiral environment around the metal center. This chiral environment forces the cinnamic acid derivative to bind in a specific orientation, leading to the preferential formation of one enantiomer. The mechanism of stereoselection in Rh-catalyzed asymmetric hydrogenation is a subject of ongoing research, with a general approach for predicting the sense of enantioselectivity being a significant goal.

It is important to note that the focus of many studies has been on the development and optimization of the chiral catalysts rather than a systematic investigation of how substituents on the cinnamic acid phenyl ring, such as the isopropyl group in this compound, directly influence enantioselectivity. The electronic and steric properties of such substituents could, in principle, affect the binding of the substrate to the catalyst and thus the enantiomeric outcome. However, detailed studies quantifying this correlation for a range of substituted cinnamic acids are not extensively reported in the available literature.

Influence of Aromatic Ring Planarity and Spacer Length on Receptor Agonism

The planarity of the aromatic ring and the length of the spacer between the ring and the carboxylic acid group are critical structural features that influence the interaction of cinnamic acid derivatives with biological receptors, thereby affecting their agonist or antagonist activity. The rigid and planar nature of the aromatic ring provides a stable three-dimensional structure that is crucial for binding to biological targets. jocpr.com

The conjugated π-electron system of the aromatic ring allows it to participate in various non-covalent interactions, such as π-stacking with aromatic residues in the binding pocket of a receptor, which is important for ligand-receptor recognition. jocpr.com The planarity of this system ensures optimal orbital overlap for these interactions. Studies on conformationally constrained analogues of cis-cinnamic acid have highlighted the importance of the spatial relationship between the aromatic ring and the carboxylic acid moiety for biological activity. nih.govresearchgate.net In these analogues, where the aromatic ring and the cis-olefin were connected by a carbon bridge, the inhibitory activities of five- and six-membered bridged compounds were significantly enhanced, demonstrating that a specific spatial arrangement is key for potent activity. nih.govresearchgate.net

The concept of a "spacer" in the context of this compound can be considered as the propenoic acid side chain that separates the phenyl ring from the carboxylic acid group. The length and flexibility of this spacer are crucial for correctly positioning the key functional groups (the aromatic ring and the carboxyl group) within the receptor's binding site. General principles from studies on divalent ligands suggest that the optimal average spacer length should be equal to or slightly smaller than the distance between the receptor binding pockets. nih.govnih.gov While these studies were not on cinnamic acid derivatives specifically, the principle that the spacer length dictates the ability of a molecule to interact effectively with its target is broadly applicable. Altering the length or rigidity of this spacer, for instance by saturating the double bond to form a hydrocinnamic acid derivative, can impact the molecule's conformational flexibility and its ability to adopt the optimal conformation for receptor binding.

The following table summarizes the structural features and their influence on receptor interaction.

| Structural Feature | Influence on Receptor Interaction | Reference |

| Aromatic Ring Planarity | Provides a rigid, stable structure for binding; enables π-stacking interactions with receptor binding sites. | jocpr.com |

| Spacer Length (Propenoic acid side chain) | Determines the spatial relationship between the aromatic ring and the carboxylic acid group; optimal length is crucial for effective binding to receptor pockets. | nih.govnih.govresearchgate.netnih.gov |

| Conformational Constraint | Can enhance biological activity by locking the molecule in a more favorable conformation for receptor binding. | nih.govresearchgate.net |

Analytical Methodologies and Characterization in 4 Isopropylcinnamic Acid Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification in Complex Mixtures (e.g., Essential Oils, Plant Extracts)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for identifying 4-isopropylcinnamic acid in complex mixtures like essential oils and plant extracts. researchgate.netplantsjournal.com The methodology involves a two-step process: separation by gas chromatography followed by detection and identification by mass spectrometry. researchgate.net

In the GC phase, the vaporized sample is introduced into a long, thin capillary column. An inert carrier gas (often helium) pushes the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary liquid phase. mdpi.com Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in different retention times (RT) that aid in preliminary identification.

Following separation, the individual compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecules into a unique pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. researchgate.net By comparing the obtained mass spectrum with established spectral libraries (e.g., NIST, Wiley), the identity of the compound can be confirmed with high confidence. For quantification, the area of the chromatographic peak corresponding to this compound is measured and compared against a calibration curve generated from known concentration standards.

Table 1: Typical GC-MS Parameters for the Analysis of Compounds in Plant Extracts| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column Type | Rtx-5MS, HP-5MS (5% phenyl-methylpolysiloxane) | Provides a non-polar stationary phase suitable for separating a wide range of volatile compounds. mdpi.commdpi.com |

| Carrier Gas | Helium | Inert gas that carries the sample through the column without reacting with it. mdpi.com |

| Injection Mode | Split/Splitless | Controls the amount of sample introduced onto the column; split mode is used for concentrated samples. mdpi.com |

| Oven Temperature Program | Initial temp (e.g., 50°C), ramped to a final temp (e.g., 300°C) | A gradual temperature increase allows for the sequential elution of compounds with different boiling points. mdpi.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. researchgate.net |

| Mass Analyzer | Quadrupole | Filters ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum. |

| Mass Range | e.g., 30-500 Da | The range of m/z values scanned to detect the parent ion and its fragments. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. jchps.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. jchps.com

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. The key parameters obtained are:

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons on the aromatic ring, the vinyl group, and the isopropyl group of this compound will have distinct and predictable chemical shifts.

Integration: The area under an NMR signal is proportional to the number of protons it represents.

Spin-Spin Coupling (J-coupling): This phenomenon causes signals to split into multiple peaks (e.g., doublets, triplets), revealing information about adjacent, non-equivalent protons. For example, the protons of the isopropyl group will show characteristic splitting patterns.

¹³C NMR Spectroscopy: This technique detects the carbon nuclei and provides information about the number of different carbon atoms in a molecule and their chemical environment (e.g., sp³, sp², C=O).

Together, 1D (¹H, ¹³C) and 2D NMR experiments (like COSY and HSQC) allow chemists to piece together the complete molecular structure, confirming the presence and connectivity of the isopropyl group, the cinnamic acid backbone, and the substitution pattern on the aromatic ring. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Carboxyl H | ¹H | ~12.0 | Singlet |

| Vinyl H (α to COOH) | ¹H | ~6.4 | Doublet |

| Vinyl H (β to COOH) | ¹H | ~7.7 | Doublet |

| Aromatic H (ortho to vinyl) | ¹H | ~7.5 | Doublet |

| Aromatic H (ortho to isopropyl) | ¹H | ~7.3 | Doublet |

| Isopropyl CH | ¹H | ~3.0 | Septet |

| Isopropyl CH₃ | ¹H | ~1.25 | Doublet |

| Carboxyl C | ¹³C | ~172 | - |

| Aromatic C (quaternary) | ¹³C | ~152, ~132 | - |

| Vinyl and Aromatic CH | ¹³C | ~118-145 | - |

| Isopropyl CH | ¹³C | ~34 | - |

| Isopropyl CH₃ | ¹³C | ~24 | - |

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. nih.gov The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending). researchgate.net An FTIR spectrum is a plot of absorbance versus wavenumber (cm⁻¹), where each peak corresponds to a specific functional group. nih.gov

For this compound, FTIR spectroscopy can confirm the presence of key structural features:

A broad absorption band around 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group.

A strong, sharp peak around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the conjugated carboxylic acid.

Absorptions around 1600-1625 cm⁻¹ are indicative of the C=C stretching vibrations of the aromatic ring and the alkene group.

Peaks in the region of 2850-3000 cm⁻¹ are due to C-H stretching vibrations of the isopropyl and aromatic groups.

Table 3: Characteristic FTIR Absorption Bands for this compound| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl (conjugated) | C=O Stretch | 1680 - 1710 |

| Alkene | C=C Stretch | 1600 - 1625 |

| Aromatic Ring | C=C Stretch | ~1600, ~1500, ~1450 |

| Alkyl/Aromatic | C-H Stretch | 2850 - 3100 |

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis of Metabolites

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of individual compounds from a mixture. altabioscience.comresearchgate.net It is particularly valuable for analyzing non-volatile compounds like this compound and its metabolites in biological fluids or reaction mixtures. nih.gov

The principle of HPLC involves pumping a liquid solvent mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). anjs.edu.iq When the sample is injected, its components travel through the column at different rates based on their relative affinities for the mobile and stationary phases, leading to separation. altabioscience.com In Reverse-Phase HPLC (RP-HPLC), the most common mode, a non-polar stationary phase is used with a polar mobile phase. altabioscience.com In this setup, polar compounds elute first, while non-polar compounds like this compound are retained longer. A detector, commonly a UV-Vis detector, measures the absorbance of the eluting compounds at a specific wavelength, producing a chromatogram where each peak represents a separated component. nih.gov HPLC is crucial for purifying the compound for further structural analysis and for quantifying its concentration in various samples. researchgate.net

Table 4: Typical RP-HPLC Parameters for Analysis of Cinnamic Acid Derivatives| Parameter | Typical Setting/Value |

|---|---|

| Column | C18 (Octadecylsilane) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid like trifluoroacetic acid) |

| Detector | UV-Vis Detector (e.g., at 254 nm or 280 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Analysis Goal | Purity assessment, quantification, isolation of metabolites |

Chemometric Methods (e.g., HCA, PCA, PLS-DA, OPLS-DA) for Data Analysis and Classification

Chemometric methods are statistical and mathematical tools used to extract meaningful information from large and complex chemical datasets, such as those generated from GC-MS or spectroscopic analyses of multiple samples. frontiersin.org These multivariate analysis techniques are essential for pattern recognition, sample classification, and identifying key variables that differentiate sample groups. researchgate.net

Principal Component Analysis (PCA): An unsupervised method used for exploratory data analysis. nih.gov PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components (PCs), allowing for the visualization of sample groupings, trends, and outliers. frontiersin.org

Hierarchical Cluster Analysis (HCA): An unsupervised technique that groups similar samples based on their measured characteristics. researchgate.net The output is typically a dendrogram, which is a tree-like diagram that illustrates the arrangement of the clusters.

Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA): These are supervised methods used when samples belong to predefined classes (e.g., different plant origins, treated vs. untreated). metwarebio.com They build a model to maximize the separation between these classes. nih.gov OPLS-DA is an enhancement of PLS-DA that separates the variation in the data into two parts: one that is predictive for the class distinction and one that is orthogonal (uncorrelated). metwarebio.com This improves model interpretation and helps in identifying the specific compounds (variables) responsible for the observed class separation. metwarebio.com

Table 5: Overview of Chemometric Methods in Chemical Analysis| Method | Type | Primary Application |

|---|---|---|

| PCA (Principal Component Analysis) | Unsupervised | Data exploration, pattern recognition, outlier detection. nih.gov |

| HCA (Hierarchical Cluster Analysis) | Unsupervised | Grouping samples based on similarity to visualize natural clusters. researchgate.net |

| PLS-DA (Partial Least Squares-Discriminant Analysis) | Supervised | Discriminating between predefined sample classes and identifying class-related variables. metwarebio.com |

| OPLS-DA (Orthogonal PLS-DA) | Supervised | Enhanced class discrimination with improved model interpretability by separating predictive and non-predictive variation. metwarebio.com |

Occurrence and Natural Product Isolation of 4 Isopropylcinnamic Acid

Significance in Phytochemical Profiles and Ethnomedicinal Contexts

Stachytarpheta mutabilis, a member of the Verbenaceae family, possesses a rich and complex phytochemical profile. jetir.orgphytopharmajournal.com This profile is significant as it underpins the plant's long-standing use in various traditional medicine systems. greenpharmacy.info The plant is known by common names such as pink snakeweed and changeable velvetberry. jetir.orglucidcentral.org

Phytochemical screening of S. mutabilis extracts has revealed the presence of numerous classes of secondary metabolites. jetir.orgphytopharmajournal.com These findings are crucial for understanding the plant's pharmacological potential.

Table 1: Major Phytochemical Classes in Stachytarpheta mutabilis

| Phytochemical Class | Presence |

|---|---|

| Phenols | Present |

| Flavonoids | Present |

| Steroids | Present |

| Saponins | Present |

| Alkaloids | Present |

| Tannins | Present |

| Glycosides | Present |

| Terpenoids | Present |

This table summarizes the major classes of phytochemicals identified in Stachytarpheta mutabilis extracts through various screening methods. jetir.orgphytopharmajournal.com

The presence of this wide array of bioactive compounds, including 4-Isopropylcinnamic acid, contributes to the plant's ethnomedicinal applications. atlantis-press.comgreenpharmacy.info In traditional medicine, various parts of Stachytarpheta species are used to treat a wide range of ailments, including inflammatory conditions, fever, digestive issues, skin lesions, and menstrual disorders. atlantis-press.comgreenpharmacy.info Specifically, S. mutabilis has been traditionally used for menstrual pain relief and as an abortifacient. atlantis-press.com The scientific investigation of these plants often validates their traditional uses; for instance, extracts of S. mutabilis have demonstrated anti-inflammatory and anticancer properties in laboratory studies. atlantis-press.com The identification of numerous compounds, including this compound, is a key step in linking the plant's chemical composition to its observed biological activities and its role in ethnomedicine. atlantis-press.comgreenpharmacy.info

Table 2: Compounds Mentioned in This Article

| Compound Name |

|---|

| This compound |

| Citronellol |

| Geraniol |

| Nerol |

| Nonadecane |

| Heneicosane |

| Octadecanoic acid |

Computational Chemistry and in Silico Approaches in 4 Isopropylcinnamic Acid Research

Quantum Chemical Calculations for Molecular Descriptors

Quantum chemical calculations are fundamental to deriving molecular descriptors that quantify the physicochemical properties of a molecule. These descriptors are crucial for developing quantitative structure-property relationships (QSPR) and for parameterizing higher-level computational models. For 4-Isopropylcinnamic acid, methods like Density Functional Theory (DFT) are employed to calculate a range of electronic and structural descriptors.

Research on substituted cinnamic acids demonstrates that DFT calculations can accurately predict properties such as molecular orbital energies, atomic charges, and thermodynamic parameters. For instance, studies on related compounds like trans-4-(trifluoromethyl)cinnamic acid utilize DFT with basis sets such as 6-311++G(d,p) to compute optimized geometries, vibrational frequencies, and electronic properties. These calculations reveal how substituents on the phenyl ring influence the electron distribution across the molecule, including the acrylic acid group and the C=C double bond.

Key molecular descriptors computed for this compound and its analogs include:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the electron-donating ability of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the electron-accepting ability of the molecule.

HOMO-LUMO Gap: An indicator of chemical reactivity and kinetic stability.

Atomic Charges: Describes the electron distribution on each atom.

These descriptors provide a quantitative basis for understanding the molecule's reactivity and intermolecular interactions.

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Formula | C12H14O2 | Basic atomic composition |

| Molecular Weight | 190.24 g/mol | Mass of one mole of the compound |

| XLogP3 | 3.3 | Indicator of lipophilicity |

| Hydrogen Bond Donor Count | 1 | Potential for donating hydrogen bonds (from -COOH) |

| Hydrogen Bond Acceptor Count | 2 | Potential for accepting hydrogen bonds (from C=O and -OH) |

Machine Learning Protocols for Asymmetric Catalysis Prediction

Machine learning (ML) has emerged as a powerful tool to accelerate the discovery and optimization of asymmetric catalytic reactions. nih.gov These protocols leverage datasets of known reactions to build predictive models that can forecast the enantioselectivity of new catalyst-substrate combinations, reducing the need for extensive empirical screening. nih.govrsc.org

The development of a machine learning model for asymmetric catalysis typically involves several key steps:

Data Collection: Assembling a dataset of reactions with known enantiomeric excess (%ee) outcomes.

Descriptor Generation: Calculating a wide range of molecular descriptors for both the catalysts and substrates. These can be quantum-chemically derived (e.g., steric and electronic parameters) or based on 2D/3D structure representations. researchgate.net

Model Training: Using ML algorithms such as random forests, support vector machines, or neural networks to learn the complex relationship between the descriptors and the experimental enantioselectivity. nih.gov

Model Validation and Prediction: Evaluating the model's accuracy on a separate test set and then using it to predict outcomes for new, untested reactions. nih.gov

While specific ML studies focusing exclusively on this compound as a substrate are not prominent, it represents the type of molecule for which these protocols are highly relevant. For example, derivatives of isopropylcinnamic acid are intermediates in the synthesis of pharmaceuticals like the renin inhibitor aliskiren. nih.gov A unified ML protocol could be trained on data from asymmetric hydrogenations of various alkenes and imines to predict the optimal chiral catalyst and conditions for the stereoselective reduction of this compound, thereby accelerating process development. nih.govrsc.org Such models can decipher the subtle dependencies between the chemical features of the substrate and catalyst to accurately predict stereochemical outcomes. rsc.org

Geometric Structure Optimization and Frontier Orbital Energy Calculations

Before calculating molecular properties, it is essential to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometric structure optimization, a computational process that finds the minimum energy arrangement of the atoms. For molecules like this compound, DFT methods such as B3LYP are commonly used for this purpose. The optimization ensures that all calculated properties correspond to a realistic molecular structure.

Once the geometry is optimized, the frontier molecular orbitals—the HOMO and LUMO—can be calculated and visualized. The energies of these orbitals are critical indicators of a molecule's reactivity.

E(HOMO): The energy of the highest occupied molecular orbital is associated with the molecule's capacity to donate electrons. A higher E(HOMO) value suggests a better electron donor.

E(LUMO): The energy of the lowest unoccupied molecular orbital is linked to the ability to accept electrons. A lower E(LUMO) value indicates a better electron acceptor.

Energy Gap (ΔE = E(LUMO) – E(HOMO)): The difference between these energies is a measure of the molecule's excitability and chemical stability. A large gap implies high stability and low reactivity.

For substituted cinnamic acids, studies have shown how different functional groups alter these orbital energies. The electron-donating isopropyl group in this compound would be expected to raise the HOMO energy level compared to unsubstituted cinnamic acid, potentially influencing its reactivity in electrophilic reactions. Computational tools like DMol3 or Gaussian can be used to perform these calculations and generate surface plots of the orbitals, showing their distribution across the molecule.

| Compound | E(HOMO) (Hartree) | E(LUMO) (Hartree) | Energy Gap (ΔE) (Hartree) |

|---|---|---|---|

| Cinnamic Acid (Unsubstituted) | -0.245 | -0.081 | 0.164 |

| 4-Methoxycinnamic Acid (Electron-Donating Group) | -0.228 | -0.078 | 0.150 |

| 4-Nitrocinnamic Acid (Electron-Withdrawing Group) | -0.281 | -0.125 | 0.156 |

Molecular Docking and Dynamics Simulations for Receptor Binding Mechanism Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The process involves sampling numerous conformations of the ligand within the binding site of the receptor and scoring them based on binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to provide a more detailed view of the binding event. MD simulations model the movement of every atom in the ligand-receptor complex over time, offering insights into:

The stability of the docked pose.

The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Conformational changes in the protein or ligand upon binding.

For this compound, these simulations could be used to investigate its interaction with a target enzyme or receptor. For instance, cinnamic acid derivatives have been studied as ligands for various receptors, including protease-activated receptors. A typical workflow would involve docking this compound into the active site of a target protein. The resulting binding poses would be ranked by their calculated binding energy. The most promising poses would then be subjected to MD simulations to confirm the stability of the interaction and precisely map the binding mechanism, identifying the specific amino acid residues involved in the interaction.

Future Directions and Emerging Research Avenues

Development of Novel 4-Isopropylcinnamic Acid Derivatives with Enhanced and Targeted Biological Activities

The core structure of this compound provides a versatile scaffold for chemical modification. researchgate.net The synthesis of novel derivatives by altering functional groups on the phenyl ring, the acrylic acid side chain, or the isopropyl moiety could lead to compounds with enhanced potency and targeted biological effects. nih.gov Research on other cinnamic acid derivatives has shown that such modifications can significantly influence their pharmacological profiles, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. nih.govnih.govsemanticscholar.org

For instance, the introduction of hydroxyl or methoxy (B1213986) groups on the phenyl ring of cinnamic acid has been shown to be important for certain biological activities. jocpr.com Similarly, esterification or amidation of the carboxylic acid group can lead to derivatives with different lipophilicity and, consequently, altered cell membrane permeability and biological action. mdpi.comisca.in A systematic approach to synthesizing a library of this compound derivatives would be a crucial step in exploring its full therapeutic potential.

Table 1: Potential Modifications of this compound and Their Expected Impact

| Modification Site | Potential Modification | Expected Impact on Biological Activity |

| Phenyl Ring | Introduction of hydroxyl, methoxy, or halogen groups | Alteration of antioxidant, anti-inflammatory, and anticancer properties. |

| Carboxylic Acid Group | Esterification, Amidation | Modification of lipophilicity, membrane permeability, and antimicrobial activity. |

| Isopropyl Group | Replacement with other alkyl groups | Influence on steric hindrance and interaction with biological targets. |

| Alkene Double Bond | Halogenation, Epoxidation | Potential for novel reaction pathways and altered bioactivity. |

Exploration of this compound as a Lead Compound for Pharmaceutical Development

A "lead compound" in drug discovery is a chemical structure that displays promising biological activity and serves as a starting point for the development of a new drug. researchgate.net The cinnamic acid scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. researchgate.netrsc.org

Future research should focus on evaluating this compound and its optimized derivatives against a wide array of biological targets. This involves high-throughput screening in various disease models to identify significant "hits." Once a promising activity is confirmed, structure-activity relationship (SAR) studies would be essential to refine the molecule's properties, aiming to maximize efficacy and minimize potential toxicity. The versatility of the cinnamic acid structure allows for extensive chemical modifications to generate analogues with improved pharmacological profiles. researchgate.net

Further Elucidation of Molecular Mechanisms Underlying Observed Pharmacological Effects

While various cinnamic acid derivatives have been shown to exhibit a range of biological effects, the precise molecular mechanisms are often not fully understood. nih.gov Future research must delve deeper into how this compound exerts its effects at a cellular and molecular level. For example, studies on other cinnamic acid derivatives have pointed to mechanisms such as the disruption of microbial cell membranes, inhibition of key enzymes like cyclooxygenase (COX), and modulation of signaling pathways involved in inflammation and cancer. nih.govresearchgate.net

Investigating the interaction of this compound with specific proteins, receptors, and enzymes will be critical. Techniques such as molecular docking could offer initial insights into potential biological targets. researchgate.net Subsequent in vitro and in vivo studies would then be necessary to validate these interactions and understand their downstream consequences on cellular function. A thorough understanding of the mechanism of action is fundamental for the rational design of more potent and selective drugs. nih.gov

Integration of Advanced Omics Technologies in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of this compound, the integration of advanced "omics" technologies is a promising future direction. These technologies allow for the large-scale study of biological molecules and can provide a holistic view of cellular responses to a compound. aragen.com

Genomics: Can be used to identify genetic factors that may influence an individual's response to this compound, paving the way for personalized medicine approaches. aragen.com

Transcriptomics: The study of the complete set of RNA transcripts can reveal how this compound alters gene expression patterns within a cell, providing clues about the signaling pathways it affects.

Proteomics: This involves the large-scale analysis of proteins and can identify the specific proteins that physically interact with this compound or whose expression levels are altered upon treatment. researchgate.netiajpr.com

Metabolomics: Analyzing the complete set of small-molecule metabolites can provide a functional readout of the physiological state of a cell and how it is perturbed by the compound.

By combining data from these omics platforms, researchers can construct detailed models of the compound's mechanism of action and identify potential biomarkers for its efficacy. researchgate.net

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Key Application | Potential Insights |

| Genomics | Identifying genetic variations affecting drug response. | Understanding patient-specific effects and predispositions. |

| Transcriptomics | Analyzing changes in gene expression. | Elucidating affected signaling pathways and cellular processes. |

| Proteomics | Identifying protein targets and expression changes. | Direct identification of molecular targets and downstream effects. |

| Metabolomics | Profiling changes in cellular metabolites. | Understanding the overall physiological impact on the cell. |

Sustainable and Green Chemistry Approaches in this compound Synthesis

As the potential applications of this compound and its derivatives expand, the development of sustainable and environmentally friendly synthesis methods becomes increasingly important. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency in chemical processes. bepls.com

Future research in this area could explore several avenues:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or bio-based solvents.

Catalysis: Employing efficient and recyclable catalysts, including biocatalysts (enzymes) or metal-free catalysts, to improve reaction yields and reduce waste. beilstein-journals.orgnih.gov

Energy-Efficient Methods: Investigating the use of alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

For example, the Mizoroki-Heck cross-coupling reaction, a common method for synthesizing cinnamic acids, can be optimized using modern, highly efficient palladium catalysts under greener reaction conditions. ajol.info Similarly, classic reactions like the Knoevenagel condensation can be adapted to use weaker, less hazardous bases and more environmentally friendly solvents. bepls.com Adopting these approaches will not only reduce the environmental impact of producing this compound but can also lead to more cost-effective and efficient manufacturing processes. researchgate.net

Q & A

Q. What are the standard synthetic routes for 4-isopropylcinnamic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves a two-step reaction: (1) condensation of 4-isopropylbenzaldehyde with malonic acid under acidic or basic catalysis (e.g., Knoevenagel condensation), and (2) purification via recrystallization or chromatography. Evidence from a 2020 study shows that stepwise optimization of solvent systems (e.g., acetic acid/water mixtures) and stoichiometric ratios can achieve yields up to 63.2% . Critical parameters include temperature control (avoiding decarboxylation) and catalyst selection (e.g., piperidine for base catalysis).

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on spectroscopic methods:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify the α,β-unsaturated carbonyl structure (δ ~7.5–6.5 ppm for aromatic and vinyl protons) .

- FT-IR : Peaks at ~1680 cm<sup>-1</sup> (C=O stretch) and 1630 cm<sup>-1</sup> (C=C stretch) confirm the cinnamic acid backbone .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C12H14O2, 190.24 g/mol) .

Q. What safety protocols are essential when handling this compound?